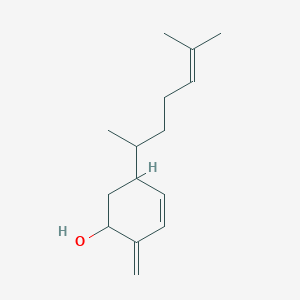
Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- is an organic compound with the molecular formula C14H11BrO2 It is a brominated derivative of acetophenone, featuring both a bromophenyl and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- typically involves the bromination of acetophenone derivatives. One common method is the use of ammonium bromide and oxone as reagents, which facilitate the bromination of secondary alcohols to form alpha-bromoketones . The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can participate in substitution reactions, where it is replaced by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro groups onto the aromatic ring.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines can replace the bromine atom under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 2-bromo-1-(4-methylphenyl)-: This compound features a methyl group instead of a hydroxy group, leading to different chemical properties and reactivity.
Ethanone, 1-(4-bromophenyl)-: This compound lacks the hydroxy group, which affects its solubility and interaction with biological targets.
Uniqueness
Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- is unique due to the presence of both a bromine atom and a hydroxy group on the aromatic rings. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
53458-14-3 |
|---|---|
Fórmula molecular |
C14H11BrO2 |
Peso molecular |
291.14 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-2-hydroxy-1-phenylethanone |
InChI |
InChI=1S/C14H11BrO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,14,17H |
Clave InChI |
WQJGENZQJZJMHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


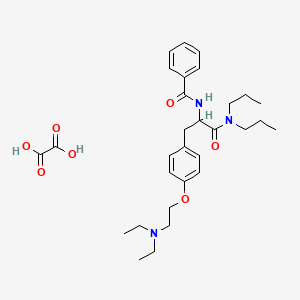
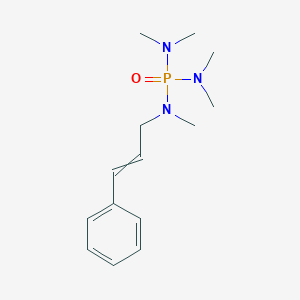
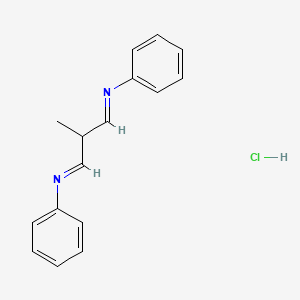
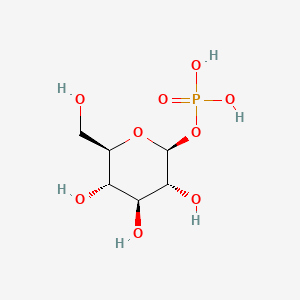
![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
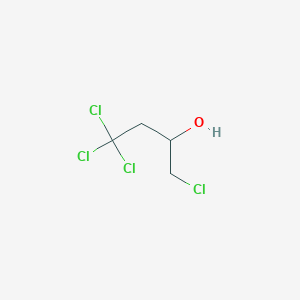
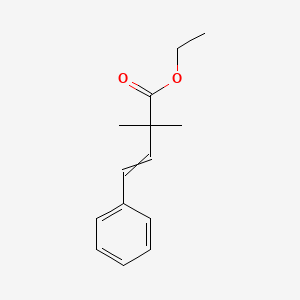
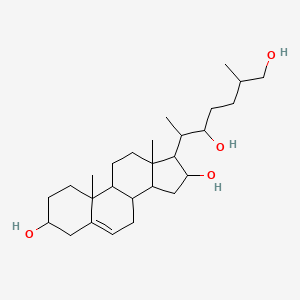
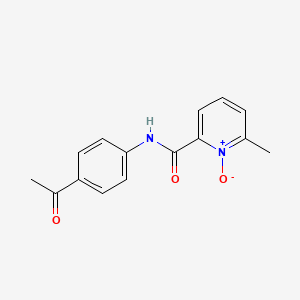


![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)

